(S)-tert-Butyl 2-cyanoazetidine-1-carboxylate
Overview
Description
“(RS)-benzyl 2-cyanoazetidine-1-carboxylate” is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.239 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “(RS)-benzyl 2-cyanoazetidine-1-carboxylate” are not fully detailed in the sources I found .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of 1,2-Oxazetidines : A study by Liu et al. (2017) describes a method for synthesizing polysubstituted 1,2-oxazetidines, a class of compounds that includes (S)-tert-Butyl 2-cyanoazetidine-1-carboxylate. This method employs tert-butyl hydroperoxide (TBHP) and allows for a broad substrate scope using easily accessible materials (Liu, Chen, Zhou, & Tan, 2017).
Preparation of Cytotoxic Analogs : Ali et al. (1995) synthesized 3'-(tert-Butyl) 3'-dephenyl analogs of paclitaxel and docetaxel, using a method involving oxazolidinecarboxylic acid. This demonstrates the compound's relevance in creating derivatives of known anticancer drugs (Ali et al., 1995).
Highly Stereoselective Hydroformylation : Kollár & Sándor (1993) investigated the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, a closely related compound, highlighting its utility in producing intermediates for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).
Medicinal Chemistry and Drug Development
Synthesis of Biotin Intermediates : Liang et al. (2016) utilized a derivative of this compound in the synthesis of a key intermediate of Biotin, a water-soluble vitamin crucial for metabolic processes. This illustrates its importance in vitamin synthesis (Liang, Qin, Wang, & Huang, 2016).
Antibacterial Agents : Song et al. (2009) synthesized derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid, showing potential as antibacterial agents. This underscores the compound's potential in creating new antibacterial drugs (Song et al., 2009).
Designing Anticancer Agents : Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including those derived from this compound, and evaluated their cytotoxicity against human cancer cell lines. This research highlights its role in developing new anticancer drugs (Kumar et al., 2009).
Properties
IUPAC Name |
tert-butyl (2S)-2-cyanoazetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-5H2,1-3H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFVFANOTQZHBP-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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